2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid
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Overview
Description
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid is a complex organic compound with the molecular formula C14H15N3O4S This compound is characterized by the presence of an amino group, a nicotinic acid moiety, and a dimethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nicotinic acid moiety can interact with nicotinic receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-arylazonicotinic acid: Similar in structure but with different substituents on the aromatic ring.
2-Amino-5-bromonicotinic acid: Contains a bromine atom instead of the dimethylsulfamoyl group.
2-Amino-5-chloronicotinic acid: Contains a chlorine atom instead of the dimethylsulfamoyl group.
Uniqueness
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid is unique due to the presence of the dimethylsulfamoyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNCQYYXNARFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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